molecular formula C18H18F2N2O B3018106 3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide CAS No. 1798029-84-1

3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide

Cat. No.: B3018106
CAS No.: 1798029-84-1
M. Wt: 316.352
InChI Key: ASNBBLXNOXEJBQ-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide is a chemical compound used in scientific research. It is known for its unique properties, making it valuable for drug development and studying protein-protein interactions. This compound is available from suppliers such as Life Chemicals Inc. and is identified by registry numbers ZINC000211116012 and ZINC000211116070 .

Preparation Methods

The synthesis of 3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide involves constructing the pyrrolidine ring from different cyclic or acyclic precursors or functionalizing preformed pyrrolidine rings . The reaction conditions and synthetic routes vary, but they typically involve the use of reagents that facilitate the formation of the pyrrolidine ring and its subsequent functionalization.

Chemical Reactions Analysis

3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has diverse applications in scientific research due to its unique properties. It is valuable for drug development and studying protein-protein interactions.

Comparison with Similar Compounds

3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide can be compared with other similar compounds, such as pyrrolidine derivatives. These compounds share some structural similarities but differ in their specific functional groups and properties . The uniqueness of this compound lies in its specific functionalization and the presence of the difluoro and phenylpyrrolidinyl groups, which contribute to its distinct properties and applications .

Properties

IUPAC Name

3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O/c19-16-9-8-13(11-17(16)20)18(23)21-12-15-7-4-10-22(15)14-5-2-1-3-6-14/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNBBLXNOXEJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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